2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide
Description
This compound features a hybrid heterocyclic core (thieno[3,4-d][1,3]thiazol-5,5-dioxide) linked via an amino bridge to a 4-isopropylphenyl group and an N-(4-ethoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-propan-2-ylanilino)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-31-20-11-7-18(8-12-20)25-23(28)13-27(19-9-5-17(6-10-19)16(2)3)24-26-21-14-33(29,30)15-22(21)32-24/h5-12,16,21-22H,4,13-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQBPPFCPPUJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)C3=NC4CS(=O)(=O)CC4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the phenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The thiazole core plays a crucial role in binding to these targets, while the phenyl and ethoxyphenyl groups enhance its specificity and potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a class of N-acyl-arylacetamide derivatives with heterocyclic cores. Key analogs include:
Key Observations :
- Heterocyclic Core Influence: The thienothiazole-dioxide system in the target compound is distinct from indazole () or thiadiazole () cores. These cores influence electronic properties and binding interactions; for example, indazole derivatives exhibit anti-proliferative activity via kinase inhibition , while thiadiazoles may target DNA or tubulin .
- Acetamide Modifications : The 4-ethoxyphenyl group is shared with and compounds, suggesting metabolic stability via reduced oxidative de-ethylation compared to unsubstituted phenyl groups .
Physicochemical and Metabolic Properties
- Solubility: The 4-ethoxyphenylacetamide group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., biphenyl derivatives in ).
- Metabolism: The ethoxy group may undergo O-de-ethylation to a phenolic metabolite (as seen in for N-(4-ethoxyphenyl)-3-oxobutanamide), but the dioxo-thienothiazole core could slow this process, enhancing half-life .
- Stability: The dioxo-thienothiazole system may confer resistance to enzymatic degradation compared to indazole or thiadiazole cores, which are prone to oxidative metabolism .
Biological Activity
The compound 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a thieno[3,4-d][1,3]thiazole core with various functional groups that may influence its biological properties. The presence of the ethoxy and propan-2-yl groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- In vitro studies on derivatives of thiazole and thiadiazole have shown promising results against various cancer cell lines. Compounds such as 1,3,4-thiadiazoles have demonstrated IC50 values in the low micromolar range against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound 20b | HepG-2 | 4.37 ± 0.7 |
| Compound 20b | A-549 | 8.03 ± 0.5 |
These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics.
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating apoptotic pathways.
- Modulation of Immune Responses : The compound might interact with immune cells to enhance anti-tumor immunity.
Study on Thienothiazole Derivatives
A study focused on thienothiazole derivatives revealed their potential as anticancer agents. The derivatives were tested against multiple cancer cell lines, showing a range of cytotoxic activities. Notably, compounds with similar thieno[3,4-d][1,3]thiazole cores exhibited significant antiproliferative effects .
Molecular Docking Studies
Molecular docking studies using software like MOE have been employed to predict the binding affinity of these compounds to various biological targets. For example, a derivative showed a total binding energy of -1.6 kcal/mol when docked to dihydrofolate reductase (DHFR), indicating strong potential for interaction and inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
